![molecular formula C23H19Cl2FN4O2S B2569142 Ethyl 2-{2-[(3-chlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-3-(2-chloro-6-fluorophenyl)propanoate CAS No. 477860-57-4](/img/structure/B2569142.png)
Ethyl 2-{2-[(3-chlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-3-(2-chloro-6-fluorophenyl)propanoate
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Overview
Description
Ethyl 2-{2-[(3-chlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-3-(2-chloro-6-fluorophenyl)propanoate is a useful research compound. Its molecular formula is C23H19Cl2FN4O2S and its molecular weight is 505.39. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-{2-[(3-chlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-3-(2-chloro-6-fluorophenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-{2-[(3-chlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-3-(2-chloro-6-fluorophenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The compound and its derivatives have been a focal point in synthetic chemistry, aiming to explore their potential applications and properties. Pryadeina et al. (2008) discussed the ring-chain isomerism observed in similar compounds, noting that cyclisation of ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with 3-amino-1H-[1,2,4]triazole leads to compounds subject to ring-chain isomerisation depending on the solvent and the substituent length, highlighting the structural versatility of these compounds (Pryadeina et al., 2008).
Ulomskiy et al. (2011) synthesized fluorinated [1,2,4]triazolo[1,5-a]pyrimidines and discussed the reaction mechanisms and structural characteristics of these compounds, offering insights into their chemical behavior and potential applications (Ulomskiy et al., 2011).
Applications in Material Science and Pharmacology
The derivatives of ethyl 2-{2-[(3-chlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-3-(2-chloro-6-fluorophenyl)propanoate have been explored for various applications, including material science and pharmacology.
Lahmidi et al. (2019) synthesized a novel derivative and characterized it through X-ray single crystal diffraction and various spectroscopic techniques. They also explored its antibacterial activity against several microbial strains, indicating its potential in pharmacological applications (Lahmidi et al., 2019).
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazolo[1,5-a]pyrimidin moiety are often studied for their potential biological activities
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found to exhibit anti-inflammatory and analgesic activities .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances. For example, some reactions involving similar compounds have been found to proceed efficiently in a microwave medium .
properties
IUPAC Name |
ethyl 3-(2-chloro-6-fluorophenyl)-2-[2-[(3-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2FN4O2S/c1-2-32-21(31)17(12-16-18(25)7-4-8-19(16)26)20-9-10-27-22-28-23(29-30(20)22)33-13-14-5-3-6-15(24)11-14/h3-11,17H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUGNUNFWSPVNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=CC=C1Cl)F)C2=CC=NC3=NC(=NN23)SCC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{2-[(3-chlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-3-(2-chloro-6-fluorophenyl)propanoate |
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